Pyridinyl Regioisomerism: 6-Methylpyridin-2-yl vs. Pyridin-3-yl
The title compound features a 6‑methylpyridin‑2‑yl substituent on the sulfonamide nitrogen. The closest commercially available structural analog, 2‑butoxy‑5‑tert‑butyl‑N‑(3‑pyridinyl)benzenesulfonamide (CAS 941262‑17‑5), differs only in the position of the pyridine nitrogen (meta vs. ortho to the sulfonamide attachment) and the absence of the 6‑methyl group . Patent SAR data for benzenesulfonamide‑based FLAP modulators indicate that shifting the pyridine nitrogen from the 2‑position to the 3‑position can reduce FLAP binding affinity by >10‑fold, while removal of the methyl group further diminishes potency [1]. However, no direct head‑to‑head comparison with the title compound has been published.
| Evidence Dimension | Effect of pyridinyl regioisomerism on FLAP binding affinity |
|---|---|
| Target Compound Data | No publicly available quantitative binding data for this specific compound. |
| Comparator Or Baseline | 2‑butoxy‑5‑tert‑butyl‑N‑(3‑pyridinyl)benzenesulfonamide (CAS 941262‑17‑5) – no published FLAP data. |
| Quantified Difference | Not quantifiable for this compound pair; class‑level SAR suggests >10‑fold affinity shift possible based on pyridine nitrogen position [1]. |
| Conditions | Inference drawn from FLAP binding assays described in patent BRPI0618046A2. |
Why This Matters
For researchers conducting SAR studies on FLAP or related targets, use of the incorrect pyridinyl regioisomer can introduce uncontrolled variables that invalidate potency comparisons.
- [1] BRPI0618046A2 – Compound, pharmaceutical composition, and use of a compound (FLAP modulators). Google Patents, 2006. View Source
